Methyl 5-(benzylthio)-4-chloro-3-hydroxythiophene-2-carboxylate

Lipophilicity Drug-likeness Permeability

Screening libraries often lack thiophenes with tuned metal-chelating potential and high logP for membrane permeability. This 3-hydroxythiophene-2-carboxylate fills that gap. • XLogP3 of 5 and TPSA of 100 Ų-optimized for hydrophobic binding pockets and cell-based assays • Tunable chelation via 3-OH/2-CO2Me motif modulated by 4-Cl (EWG) and 5-SCH2Ph (EDG) substituents • Benzylthio group serves as a latent thiol for late-stage diversification via reductive cleavage Supplied at 95% purity with full QC documentation; ships from US stock.

Molecular Formula C13H11ClO3S2
Molecular Weight 314.8 g/mol
Cat. No. B12062751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(benzylthio)-4-chloro-3-hydroxythiophene-2-carboxylate
Molecular FormulaC13H11ClO3S2
Molecular Weight314.8 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=C(S1)SCC2=CC=CC=C2)Cl)O
InChIInChI=1S/C13H11ClO3S2/c1-17-12(16)11-10(15)9(14)13(19-11)18-7-8-5-3-2-4-6-8/h2-6,15H,7H2,1H3
InChIKeyXUCRVCFMGWWOBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-(benzylthio)-4-chloro-3-hydroxythiophene-2-carboxylate: Identity and Scaffold Classification


Methyl 5-(benzylthio)-4-chloro-3-hydroxythiophene-2-carboxylate (CAS 1707581-66-5, MW 314.8 g/mol, MF C₁₃H₁₁ClO₃S₂) is a tetrasubstituted thiophene derivative featuring a 3-hydroxy-2-carboxylate core with a 4-chloro substituent and a 5-benzylthio moiety [1]. It belongs to the class of 3-hydroxythiophene-2-carboxylates, a scaffold known for intramolecular hydrogen bonding between the 3-OH and the 2-ester carbonyl that stabilizes a characteristic enol tautomer and influences both reactivity and potential bioactivity [2]. The compound is commercially available at 95% purity from specialty chemical suppliers for research and development use only .

Methyl 5-(benzylthio)-4-chloro-3-hydroxythiophene-2-carboxylate: Differentiation from Simpler Analogs


The 4-chloro and 5-benzylthio substituents on this compound are not passive decorations; they fundamentally alter both physicochemical properties and synthetic reactivity compared to the parent scaffold. The 5-substituent determines the outcome of tandem chlorination–nucleophilic displacement reactions: 5-aryl/alkyl derivatives undergo smooth chlorination but diverge in the second reaction step compared to unsubstituted or 4-substituted analogs [1]. The 3-OH group participates in an intramolecular hydrogen bond with the 2-ester carbonyl, forming a chelated enol system whose strength is modulated by the electron-withdrawing 4-Cl and electron-donating 5-SCH₂Ph groups, affecting tautomeric equilibrium and metal-chelating potential in ways that simpler analogs cannot replicate [2]. Computationally, the compound displays an XLogP3 of 5, substantially higher than the ~2–3 range estimated for the des-benzylthio analog (methyl 4-chloro-3-hydroxythiophene-2-carboxylate, CAS 65449-59-4), directly impacting solubility, permeability, and biological partitioning behavior [3].

Methyl 5-(benzylthio)-4-chloro-3-hydroxythiophene-2-carboxylate: Quantitative Differentiation Evidence


Lipophilicity Shift by 5-Benzylthio Substitution

The target compound has a computed XLogP3 of 5 [1], driven primarily by the lipophilic benzylthio moiety. In comparison, the des-benzylthio analog methyl 4-chloro-3-hydroxythiophene-2-carboxylate (CAS 65449-59-4, C₆H₅ClO₃S, MW 192.62) is estimated to have an XLogP3 in the 2–3 range based on its lower molecular weight and absence of the hydrophobic benzyl group [2]. This approximately 2–3 log unit difference corresponds to a 100- to 1,000-fold difference in octanol-water partition coefficient, substantially altering membrane permeability and distribution profiles.

Lipophilicity Drug-likeness Permeability

Modulation of Intramolecular H-Bond by 4-Cl and 5-Benzylthio Groups

Spectroscopic studies by Duus and Lawesson established that 3-hydroxythiophene-2-carboxylates exist as intramolecularly H-bonded chelated enols, with the strength of this interaction sensitive to ring substitution [1]. The 4-chloro substituent exerts an electron-withdrawing inductive effect that polarizes the 3-OH bond, while the 5-benzylthio group donates electron density via resonance, together tuning the OH···O=C hydrogen bond strength and the enol-keto tautomeric equilibrium. The parent scaffold methyl 3-hydroxythiophene-2-carboxylate (CAS 5118-06-9) lacks both substituents and therefore exhibits a different tautomeric ratio and chelation strength [2].

Tautomerism Metal chelation Spectroscopic properties

5-Substituent-Dependent Reactivity in Chlorination-Displacement Sequences

Corral, Lissavetzky, and Manzanares (1990) demonstrated that while the chlorination step of methyl 3-hydroxythiophene-2-carboxylate derivatives tolerates both 4- and 5-substituents, the subsequent reaction with active hydrogen compounds (alcohols, amines, thiols) proceeds differently depending on the substitution pattern. 5-Alkyl and 5-aryl derivatives 'undergo a similar smooth chlorination [but] behave in the second reaction in a different manner' compared to 4-substituted or unsubstituted analogs [1]. The target compound, bearing a 5-benzylthio group, is therefore predicted to follow the 5-substituted reaction pathway, yielding different product distributions than the 4-chloro-only analog (CAS 65449-59-4) in derivatization reactions.

Synthetic chemistry Reactivity Derivatization

Antimicrobial Activity of Benzylthio-Thiophenes Against Campylobacter

A structurally related benzyl thiophene sulfonamide derivative (compound 1) demonstrated a minimal inhibitory concentration (MIC) of 100 μM against Campylobacter jejuni 81–176 and Campylobacter coli ATCC33559, with optimized analogues TH-4 and TH-8 achieving MICs of 12.5 μM and 25 μM against C. coli, and 50 μM and 100 μM against C. jejuni, respectively [1]. These compounds share the benzylthio-thiophene pharmacophoric element with the target compound, though they differ in the sulfonamide vs. 3-hydroxy-2-carboxylate substitution pattern. The target compound has not been directly evaluated in this assay; the data represent class-level potential only.

Antimicrobial Campylobacter Food safety

TPSA and Rotatable Bond Differences vs. Simpler Analogs

The target compound has a computed topological polar surface area (TPSA) of 100 Ų, 5 rotatable bonds, 1 hydrogen bond donor (3-OH), and 5 hydrogen bond acceptors [1]. In comparison, the des-benzylthio analog methyl 4-chloro-3-hydroxythiophene-2-carboxylate (CAS 65449-59-4) has a TPSA of approximately 74.8 Ų, 1 HBD, and 3 HBA . The higher TPSA and additional rotatable bonds of the target compound reflect the benzylthio group's contribution, which increases molecular flexibility and polar surface area simultaneously—a combination that may affect both permeability and solubility in ways that simpler, more rigid analogs do not exhibit.

Drug-likeness Physicochemical properties ADME

Methyl 5-(benzylthio)-4-chloro-3-hydroxythiophene-2-carboxylate: Recommended Application Scenarios


Library Design for Hydrophobic Enzyme and Membrane Targets

With an XLogP3 of 5—substantially higher than simpler 3-hydroxythiophene-2-carboxylate analogs—this compound is best suited for inclusion in compound libraries targeting hydrophobic binding pockets, membrane-associated proteins, or intracellular targets requiring passive membrane permeability [1]. Its TPSA of 100 Ų and 5 rotatable bonds place it within favorable drug-like property space for cell-based assays [2].

Metal-Chelation Studies Using the H-Bonded Enol System

The 3-hydroxy-2-carboxylate chelation motif, established for this scaffold by Duus and Lawesson [1], is tuned by the electron-withdrawing 4-Cl and electron-donating 5-benzylthio substituents. This compound is therefore a candidate for metal-binding studies, metalloenzyme inhibition screening, or as a ligand precursor where the chelation strength needs to differ from the unsubstituted parent scaffold.

Synthetic Intermediate with 5-Benzylthio Derivatization Handle

Based on the reactivity framework established by Corral et al. (1990), 5-substituted 3-hydroxythiophene-2-carboxylates follow a distinct reaction pathway in tandem chlorination–displacement sequences [1]. The benzylthio group can also serve as a latent thiol via reductive cleavage (e.g., Na/NH₃ or catalytic hydrogenolysis), enabling further functionalization. This makes the compound a versatile building block for medicinal chemistry programs requiring late-stage diversification.

Antimicrobial Screening Against Campylobacter and Resistant Enterobacteriaceae

Structurally related benzylthio-thiophene derivatives have demonstrated MIC values of 12.5–100 μM against Campylobacter species with favorable selectivity and low eukaryotic cytotoxicity at 200 μM [1]. While the target compound itself has not been evaluated, the shared benzylthio-thiophene substructure supports its inclusion in antimicrobial screening cascades, particularly for programs targeting foodborne pathogens or carbapenem-resistant Enterobacteriaceae where thiophene derivatives have shown preliminary activity [2].

Quote Request

Request a Quote for Methyl 5-(benzylthio)-4-chloro-3-hydroxythiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.